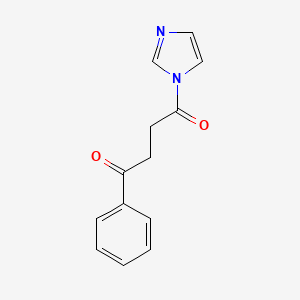
1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one: is a chemical compound characterized by a phenyl ring substituted with a 2-methyl-1,3-dioxepan-2-yl group and an ethanone group.
1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione: is another compound that features an imidazole ring attached to a phenylbutane backbone.
Méthodes De Préparation
1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one typically involves the reaction of 4-(2-Methyl-1,3-dioxepan-2-yl)phenyl with ethanone under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of imidazole with 4-phenylbutane-1,4-dione. This reaction may be facilitated by the use of specific catalysts and solvents to ensure high yield and selectivity .
Industrial Production Methods: Industrial production methods for this compound may include batch or continuous flow processes, with a focus on optimizing reaction conditions to maximize yield and minimize waste. Advanced purification techniques such as crystallization and chromatography may be employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
- Oxidized derivatives
- Reduced alcohols
- Substituted phenyl derivatives
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can convert the dione groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
- Oxidized imidazole derivatives
- Reduced alcohols
- Substituted phenyl derivatives
Applications De Recherche Scientifique
1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione
This compound is of interest in several research areas, including:
Chemistry: Used as a precursor for the synthesis of imidazole-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Employed in the production of pharmaceuticals and specialty chemicals.
Mécanisme D'action
1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one
The mechanism of action of this compound may involve interactions with specific molecular targets, leading to various biological effects. The exact pathways and targets are subject to ongoing research .
1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione
This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with various biological molecules, leading to diverse biological activities .
Comparaison Avec Des Composés Similaires
- 1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-diol
- 1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione
Uniqueness: This compound is unique due to the presence of both the imidazole ring and the phenylbutane backbone, which contribute to its distinct chemical reactivity and biological activities .
Propriétés
Numéro CAS |
870262-26-3 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
1-imidazol-1-yl-4-phenylbutane-1,4-dione |
InChI |
InChI=1S/C13H12N2O2/c16-12(11-4-2-1-3-5-11)6-7-13(17)15-9-8-14-10-15/h1-5,8-10H,6-7H2 |
Clé InChI |
QMYSCIIYUXADGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


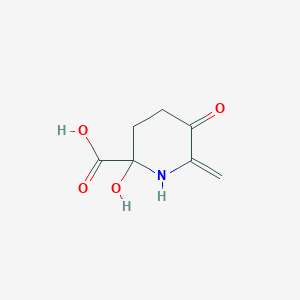
![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)
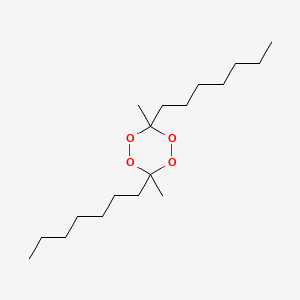
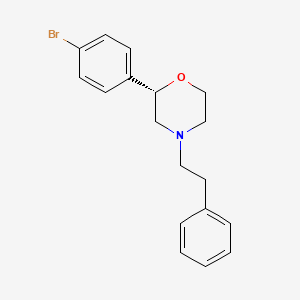
![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
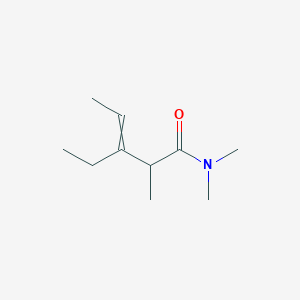
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)
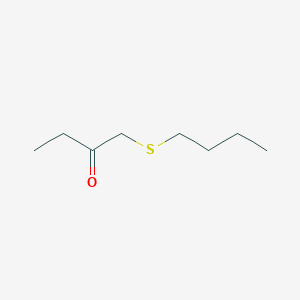
![Pyridine, 2-[(2S,3S)-2-[(1S)-1-phenylethyl]-3-oxaziridinyl]-](/img/structure/B14195643.png)
![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)
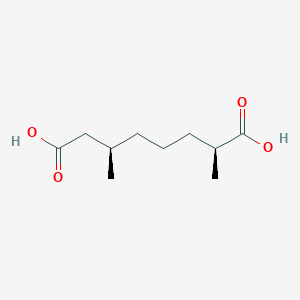
![Acetonitrile, 2,2'-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14195658.png)
